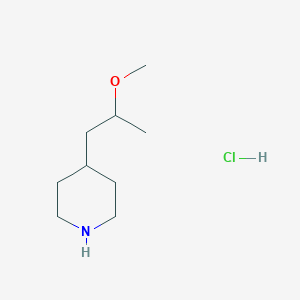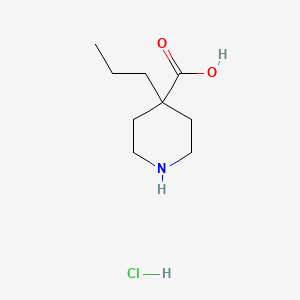
1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine
Overview
Description
1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is also known by its IUPAC name, 1-(1-cyclobutyl-3-piperidinyl)ethanamine . The compound is typically stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is 1S/C11H22N2/c1-9(12)10-4-3-7-13(8-10)11-5-2-6-11/h9-11H,2-8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 182.31 g/mol . The compound is typically stored at 4°C .Scientific Research Applications
Novel Synthesis Approaches
Innovative synthesis methods involving 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine or its structural analogs have been developed to create complex molecules with potential applications in medicinal chemistry and materials science. For example, Merkul and Müller (2006) introduced a novel consecutive three-component synthesis of oxazoles, demonstrating the versatility of amine derivatives in complex organic reactions (Merkul & Müller, 2006). Similarly, Prasad (2021) explored the design and synthesis of novel amine derivatives showing antibacterial activity, highlighting the compound's role in developing new antimicrobial agents (Prasad, 2021).
Advanced Material Development
Amine derivatives, similar to 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine, have been utilized in the development of advanced materials. Ferruti et al. (2000) investigated poly(amido-amine)s as endosomolytic polymers, correlating physicochemical properties with biological activity. This research underscores the importance of such compounds in creating biocompatible materials with potential therapeutic applications (Ferruti et al., 2000).
Drug Discovery and Development
The structural motif of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is evident in molecules designed for drug discovery. Asghari et al. (2016) synthesized derivatives showing potential as inhibitors of 15-lipoxygenase, indicative of the role such structures play in the development of new therapeutic agents (Asghari et al., 2016).
Enantioselective Synthesis
Enantioselective synthesis involving amine derivatives has been a focal point of research, aiming to create chiral molecules with high purity. Kukuljan et al. (2016) detailed the synthesis and structural evaluation of molecules incorporating the amine functionality, contributing to the field of stereochemistry and the production of enantiomerically pure compounds (Kukuljan et al., 2016).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H314 and H335 suggest that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9(12)10-4-3-7-13(8-10)11-5-2-6-11/h9-11H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHMDAYMKUALJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)
![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)

![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)

